molecular formula C14H10ClNO B3164029 3-Benzyl-5-chlorobenzoisoxazole CAS No. 887573-14-0

3-Benzyl-5-chlorobenzoisoxazole

Cat. No.: B3164029
CAS No.: 887573-14-0
M. Wt: 243.69 g/mol
InChI Key: IHWWJTCVCNXVSR-UHFFFAOYSA-N
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Description

3-Benzyl-5-chlorobenzoisoxazole is a derivative of benzoisoxazole, a five-membered heterocyclic compound. The molecular formula of this compound is C14H10ClNO, and it has a molecular weight of 243.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-chlorobenzoisoxazole typically involves the cycloaddition reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst . This method is preferred due to its efficiency and the ability to produce high yields of the desired product. The reaction conditions often include the use of water as a solvent, which makes the process more environmentally friendly compared to traditional methods that use organic solvents like chloroform .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of metal-free synthetic routes to minimize costs and reduce environmental impact . These methods often employ catalysts such as Cu (I) or Ru (II) for the (3 + 2) cycloaddition reaction, although alternative metal-free approaches are being developed to address the drawbacks associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-chlorobenzoisoxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound, typically under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of various substituted benzoisoxazole derivatives.

Scientific Research Applications

3-Benzyl-5-chlorobenzoisoxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-chlorobenzoisoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A heterocyclic aromatic compound with a structure similar to 3-Benzyl-5-chlorobenzoisoxazole.

    Benzimidazole: Another heterocyclic compound with a similar structure, widely used in medicinal chemistry for its antiviral and antiparasitic activities.

    Isoxazole: The parent compound of this compound, commonly found in many commercially available drugs.

Uniqueness

This compound stands out due to its unique combination of a benzyl group and a chlorine atom on the benzoisoxazole scaffold. This structural modification enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-benzyl-5-chloro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-11-6-7-14-12(9-11)13(16-17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWWJTCVCNXVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654377
Record name 3-Benzyl-5-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887573-14-0
Record name 3-Benzyl-5-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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